5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that contains selenium, sulfur, and nitrogen atoms within its structure
Vorbereitungsmethoden
The synthesis of 5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one can be achieved through several routes. One common method involves the cyclization of 2-amino-1,3-dithiol-4,5-dicarboxylic acid derivatives with selenium reagents under specific conditions. For example, the trimethylsilylation of 5,7-dioxo(4H,6H)-1,3-dithiolo[4,5-d]pyrimidine-2-selone with bis(trimethylsilyl) acetamide in benzene solution has been reported to increase the yield of the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Analyse Chemischer Reaktionen
5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with oxidizing agents can lead to the formation of selenoxide derivatives, while reduction reactions may yield selenol compounds .
Wissenschaftliche Forschungsanwendungen
5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one has several scientific research applications. In medicinal chemistry, it is studied for its potential as an inhibitor of specific enzymes and receptors, which could lead to the development of new therapeutic agents . In materials science, the compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials . Additionally, its reactivity and stability are of interest in organic synthesis, where it can be used as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The specific pathways involved depend on the target enzyme or receptor, but common mechanisms include the formation of seleno-sulfur bonds and disruption of normal protein function .
Vergleich Mit ähnlichen Verbindungen
5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one can be compared with other similar compounds such as 2-amino-5-thioxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one and 2-amino-5-oxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one. These compounds share a similar core structure but differ in the nature of the chalcogen atom (selenium, sulfur, or oxygen). The presence of selenium in this compound imparts unique electronic and chemical properties, making it distinct from its sulfur and oxygen analogs .
Eigenschaften
Molekularformel |
C5H3N3OS2Se |
---|---|
Molekulargewicht |
264.2 g/mol |
IUPAC-Name |
5-amino-2-selanylidene-6H-[1,3]dithiolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C5H3N3OS2Se/c6-4-7-2(9)1-3(8-4)11-5(12)10-1/h(H3,6,7,8,9) |
InChI-Schlüssel |
XGAMAHTYENPENK-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(N=C(NC1=O)N)SC(=[Se])S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.